molecular formula C22H23NO2 B6416573 (4-(Hexyloxy)phenyl)(quinolin-3-yl)methanone CAS No. 1187171-68-1

(4-(Hexyloxy)phenyl)(quinolin-3-yl)methanone

Cat. No.: B6416573
CAS No.: 1187171-68-1
M. Wt: 333.4 g/mol
InChI Key: SADSIXONBBSKNR-UHFFFAOYSA-N
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Description

(4-(Hexyloxy)phenyl)(quinolin-3-yl)methanone is an organic compound with the molecular formula C22H23NO2 and a molecular weight of 333.42 g/mol This compound features a quinoline moiety attached to a phenyl ring substituted with a hexyloxy group

Preparation Methods

The synthesis of (4-(Hexyloxy)phenyl)(quinolin-3-yl)methanone typically involves the following steps:

Chemical Reactions Analysis

(4-(Hexyloxy)phenyl)(quinolin-3-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(4-(Hexyloxy)phenyl)(quinolin-3-yl)methanone has several scientific research applications:

Comparison with Similar Compounds

(4-(Hexyloxy)phenyl)(quinolin-3-yl)methanone can be compared with other similar compounds:

This detailed overview highlights the significance of this compound in various scientific domains

Properties

IUPAC Name

(4-hexoxyphenyl)-quinolin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO2/c1-2-3-4-7-14-25-20-12-10-17(11-13-20)22(24)19-15-18-8-5-6-9-21(18)23-16-19/h5-6,8-13,15-16H,2-4,7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADSIXONBBSKNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701266462
Record name [4-(Hexyloxy)phenyl]-3-quinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701266462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187171-68-1
Record name [4-(Hexyloxy)phenyl]-3-quinolinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187171-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Hexyloxy)phenyl]-3-quinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701266462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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